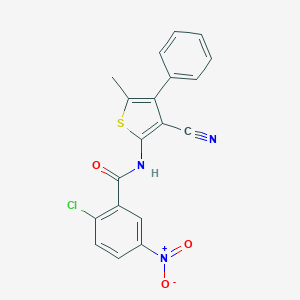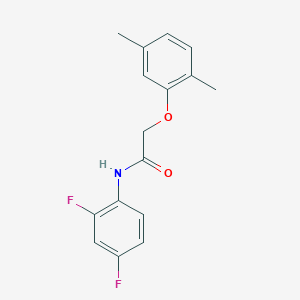![molecular formula C20H17NO4S B450298 METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B450298.png)
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a methoxybenzoyl group, and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-phenylthiophene-3-carboxylic acid in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 2-[(2-METHOXYBENZOYL)AMINO]-3-PHENYLACRYLATE: Similar structure but with an acrylate group instead of a thiophene ring.
METHYL 2-[(2-METHOXYBENZOYL)AMINO]-3-(3-NITROPHENYL)ACRYLATE: Contains a nitrophenyl group instead of a phenyl group.
Uniqueness
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, methoxybenzoyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C20H17NO4S |
|---|---|
Poids moléculaire |
367.4g/mol |
Nom IUPAC |
methyl 2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-24-15-10-6-9-14(11-15)18(22)21-19-16(20(23)25-2)12-17(26-19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,21,22) |
Clé InChI |
GTLFWQCDZCWDKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450221.png)
![METHYL 5-(AMINOCARBONYL)-2-[(2,4-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B450222.png)
![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B450223.png)
![5-chloro-N-{4-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450224.png)
![N'-[(3,4-dimethylphenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B450227.png)
![N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B450229.png)
![2-{[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B450230.png)
![N-(2-fluorobenzyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B450232.png)
![Ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450233.png)

![METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450236.png)



